Thiazole, 4-octyl-2-phenyl-

Lipophilicity Physicochemical profiling Drug-likeness

Thiazole, 4-octyl-2-phenyl- is a 2,4-disubstituted thiazole heterocycle (C₁₇H₂₃NS, MW 273.4 g/mol) bearing a phenyl ring at position 2 and an n-octyl chain at position 4. It belongs to the phenylthiazole scaffold class, which has garnered interest in antimicrobial and materials research.

Molecular Formula C17H23NS
Molecular Weight 273.4 g/mol
CAS No. 607360-75-8
Cat. No. B12582214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 4-octyl-2-phenyl-
CAS607360-75-8
Molecular FormulaC17H23NS
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C17H23NS/c1-2-3-4-5-6-10-13-16-14-19-17(18-16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3
InChIKeyDMSLTBKZGPQFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole, 4-octyl-2-phenyl- (CAS 607360-75-8): Physicochemical Identity and Procurement Baseline


Thiazole, 4-octyl-2-phenyl- is a 2,4-disubstituted thiazole heterocycle (C₁₇H₂₃NS, MW 273.4 g/mol) bearing a phenyl ring at position 2 and an n-octyl chain at position 4 [1]. It belongs to the phenylthiazole scaffold class, which has garnered interest in antimicrobial and materials research. Its computed physicochemical profile includes an XLogP3 of 6.5, topological polar surface area (TPSA) of 41.1 Ų, and 8 rotatable bonds, establishing a lipophilic, flexible small-molecule framework [1].

Why Generic Substitution of 4-Octyl-2-phenylthiazole (607360-75-8) Is Scientifically Unreliable


Within the 2-phenylthiazole series, the length and nature of the 4-alkyl substituent exert substantial influence on lipophilicity, conformational flexibility, and, by extension, solubility, membrane partitioning, and target engagement. The octyl chain in Thiazole, 4-octyl-2-phenyl- imparts a calculated logP (XLogP3 = 6.5) more than three orders of magnitude higher than the methyl analog (XLogP3 = 3.0) [1][2]. Such differences can drastically alter ADME profiles, formulation behavior, and biological readouts, rendering non-analogous 4-alkyl-2-phenylthiazoles poor surrogates in any application where lipophilicity-driven partitioning or binding is operative. Consequently, procurement of the exact octyl congener is mandatory to ensure reproducibility and functional equivalence.

Quantitative Differentiation Evidence for 4-Octyl-2-phenylthiazole (607360-75-8)


Lipophilicity (XLogP3) Compared to 4-Methyl-2-phenylthiazole

Thiazole, 4-octyl-2-phenyl- exhibits a computed XLogP3 of 6.5, representing a >1000-fold increase in predicted octanol-water partition coefficient relative to 4-methyl-2-phenylthiazole (XLogP3 = 3.0) [1][2]. This >3.5 log unit difference arises solely from substituting an octyl chain for a methyl group at the 4-position.

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Rotatable Bond Comparison with 4-Methyl-2-phenylthiazole

The target compound has a molecular weight of 273.4 g/mol and 8 rotatable bonds, compared to 175.25 g/mol and 1 rotatable bond for 4-methyl-2-phenylthiazole [1][2]. The additional mass (+98.15 g/mol) and rotational degrees of freedom (+7) arise exclusively from the n-octyl substituent.

Molecular weight Conformational flexibility Physicochemical properties

Antimicrobial Activity Class-Level Inference from Phenylthiazole Structure-Activity Relationships

A comprehensive review of phenylthiazole anti-MRSA activity demonstrates that elongation of the 4-alkyl substituent modulates potency, with optimum chain lengths typically falling between C₆ and C₁₂ [1]. While direct head-to-head MIC data for 4-octyl-2-phenylthiazole against MRSA are not publicly available, class-level SAR trends indicate that the octyl substituent occupies a lipophilic pocket within the target, and analogs with shorter chains (e.g., methyl, ethyl) show reduced activity. The octyl length provides a balance between sufficient lipophilicity for membrane penetration and avoidance of excessive chain length that may introduce unfavorable pharmacokinetic properties.

Antimicrobial SAR MRSA

Conserved Topological Polar Surface Area Enables Isolipophilic Comparisons

Both Thiazole, 4-octyl-2-phenyl- and its 4-methyl analog share an identical computed TPSA of 41.1 Ų and zero H-bond donors [1][2]. This constancy isolates the octyl chain's contribution to differential properties (logP, flexibility) without confounding changes in hydrogen-bonding capacity, allowing researchers to attribute observed differences in solubility, permeability, or binding solely to chain-length effects.

TPSA Physicochemical consistency Bioavailability prediction

Research and Industrial Applications Suited to Thiazole, 4-octyl-2-phenyl- (607360-75-8)


Anti-MRSA Lead Optimization Programs

The octyl chain places this compound within the optimal lipophilicity window identified in phenylthiazole anti-MRSA structure-activity relationship studies, making it a suitable candidate scaffold for further medicinal chemistry optimization targeting drug-resistant Staphylococci [1].

Lipophilicity-Dependent Membrane Partitioning Assays

With an XLogP3 of 6.5, Thiazole, 4-octyl-2-phenyl- serves as a high-logP probe for studying passive membrane diffusion, non-specific binding, or bioaccumulation potential in cellular models, where the methyl analog (XLogP3 = 3.0) would not adequately represent lipophilic compound behavior [2][3].

Self-Assembling or Liquid-Crystalline Material Synthesis

The combination of an aromatic phenylthiazole head group and a flexible C8 alkyl tail provides an amphiphilic architecture suitable for exploring supramolecular self-assembly, liquid-crystalline phases, or Langmuir-Blodgett film formation, where chain-length precision is critical [3].

Analytical Reference Standard for LC-MS Method Development

The compound's defined molecular weight (273.4 g/mol, exact mass 273.1551 Da) and high logP make it a useful retention-time marker for reversed-phase LC-MS method development targeting lipophilic thiazole-containing analytes [3].

Quote Request

Request a Quote for Thiazole, 4-octyl-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.